Tert-butyl 9-(methylamino)-3-azaspiro[5.5]undecane-3-carboxylate Tert-butyl 9-(methylamino)-3-azaspiro[5.5]undecane-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1793108-48-1
VCID: VC3112564
InChI: InChI=1S/C16H30N2O2/c1-15(2,3)20-14(19)18-11-9-16(10-12-18)7-5-13(17-4)6-8-16/h13,17H,5-12H2,1-4H3
SMILES: CC(C)(C)OC(=O)N1CCC2(CCC(CC2)NC)CC1
Molecular Formula: C16H30N2O2
Molecular Weight: 282.42 g/mol

Tert-butyl 9-(methylamino)-3-azaspiro[5.5]undecane-3-carboxylate

CAS No.: 1793108-48-1

Cat. No.: VC3112564

Molecular Formula: C16H30N2O2

Molecular Weight: 282.42 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 9-(methylamino)-3-azaspiro[5.5]undecane-3-carboxylate - 1793108-48-1

Specification

CAS No. 1793108-48-1
Molecular Formula C16H30N2O2
Molecular Weight 282.42 g/mol
IUPAC Name tert-butyl 9-(methylamino)-3-azaspiro[5.5]undecane-3-carboxylate
Standard InChI InChI=1S/C16H30N2O2/c1-15(2,3)20-14(19)18-11-9-16(10-12-18)7-5-13(17-4)6-8-16/h13,17H,5-12H2,1-4H3
Standard InChI Key XVJLCYMKPXERHP-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2(CCC(CC2)NC)CC1
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(CCC(CC2)NC)CC1

Introduction

Chemical Identity and Properties

Basic Identification

Tert-butyl 9-(methylamino)-3-azaspiro[5.5]undecane-3-carboxylate is identified by the CAS registry number 1793108-48-1 . It is also known by the systematic name 3-azaspiro[5.5]undecane-3-carboxylic acid, 9-(methylamino)-, 1,1-dimethylethyl ester . The compound features a molecular formula of C₁₆H₃₀N₂O₂ and a molecular weight of 282.42 g/mol .

Structural Characteristics

The compound possesses a distinctive spirocyclic structure characterized by an azaspiro[5.5]undecane core, which consists of two six-membered rings joined at a single carbon atom (the spiro center). The structure includes:

  • A nitrogen atom in one of the cyclohexane rings (azaspiro configuration)

  • A methylamino group (-NHCH₃) at the 9-position

  • A tert-butyloxycarbonyl (Boc) protecting group on the nitrogen of the azaspiro ring

  • A carboxylate functional group

The SMILES notation representing this structure is O=C(N1CCC2(CCC(NC)CC2)CC1)OC(C)(C)C , which clearly illustrates the connectivity of atoms within the molecule.

Synthesis and Chemical Reactivity

Chemical Reactivity Profile

The chemical reactivity of tert-butyl 9-(methylamino)-3-azaspiro[5.5]undecane-3-carboxylate is primarily dictated by its functional groups:

  • The carboxylate group can participate in:

    • Hydrolysis under acidic or basic conditions

    • Transesterification reactions

    • Reduction to form alcohols

  • The methylamino group can undergo:

    • Alkylation or acylation reactions

    • Oxidation processes

    • Hydrogen bonding interactions

  • The Boc protecting group is susceptible to:

    • Acid-catalyzed cleavage (typically with TFA or HCl)

    • Providing protection during selective chemical transformations

Related Compounds and Structural Analogs

Structural Analogs

Several compounds share structural similarities with tert-butyl 9-(methylamino)-3-azaspiro[5.5]undecane-3-carboxylate, each exhibiting unique properties and potential applications. The table below presents a comparative analysis of these related compounds:

Compound NameCAS NumberSimilarity IndexNotable Features
Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate896103-62-11.00Contains piperidine ring; potential analgesic properties
Tert-butyl 9-(aminomethyl)-3-azaspiro[5.5]undecane-3-carboxylate1281872-56-70.98Contains primary amine instead of methylamine
Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate1272758-41-40.97Amino group directly on ring instead of methylamino
Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate189333-03-70.95Different nitrogen positioning; unique binding characteristics
Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate873924-08-40.90Contains ketone instead of methylamino group
Tert-butyl 9-hydroxy-9-methyl-3-azaspiro[5.5]undecane-3-carboxylate1341036-19-80.89Features hydroxyl group; different substitution pattern

Structure-Activity Relationships

The structural variations among these related compounds significantly impact their chemical reactivity and potential biological properties:

  • The presence of the methylamino group in tert-butyl 9-(methylamino)-3-azaspiro[5.5]undecane-3-carboxylate confers different hydrogen bonding capabilities compared to analogs with primary amines or ketones.

  • The spirocyclic framework provides a rigid three-dimensional structure that may enhance binding specificity to biological targets compared to more flexible analogs.

  • Variations in the position and nature of functional groups (hydroxyl, ketone, amine) alter the electronic distribution and potential interaction points with biomolecules.

  • The azaspiro core contributes to a unique spatial arrangement of substituents that may influence receptor binding characteristics and pharmacokinetic properties.

Applications in Research and Development

Medicinal Chemistry Applications

Tert-butyl 9-(methylamino)-3-azaspiro[5.5]undecane-3-carboxylate holds significant potential in medicinal chemistry research:

  • As a building block in the synthesis of biologically active compounds with potential therapeutic applications.

  • The rigid spirocyclic structure provides a well-defined three-dimensional scaffold that can be utilized in structure-based drug design.

  • The compound's unique structural features may contribute to selective interactions with biological targets, potentially leading to enhanced efficacy and reduced side effects.

  • The presence of the methylamino group introduces a site for additional chemical modifications, allowing for the creation of diverse chemical libraries for high-throughput screening.

Synthetic Applications

In organic synthesis, this compound serves several important functions:

  • As an intermediate in multi-step synthetic routes toward more complex molecules.

  • The protected amine functionality (Boc group) allows for selective transformations while preventing unwanted side reactions.

  • The spirocyclic core can serve as a rigid template for the construction of structurally diverse compounds.

  • The methylamino group provides a site for further functionalization through various chemical transformations.

Hazard TypeClassificationGHS Pictogram
Skin IrritationCategory 2 (H315)Warning
Eye Irritation/DamageCategory 1 (H318)Danger
Specific Target Organ Toxicity - Single ExposureCategory 3 (H335)Warning
SupplierCatalog/Reference NumberAvailable QuantitiesPurity
Fisher Scientific5025096070.1g95%
AstaTech7713472540.1g95%
ABCR GmbHAB588613100mg, 250mgNot specified
Cymit Quimica10-F610028250mgNot specified
Vulcan ChemVC3112564VariousNot specified

Analytical Characterization

Spectroscopic Properties

While comprehensive spectroscopic data specific to tert-butyl 9-(methylamino)-3-azaspiro[5.5]undecane-3-carboxylate is limited in the available literature, typical analytical approaches for characterization would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected to show characteristic signals for the tert-butyl group (singlet at approximately δ 1.4-1.5 ppm), methylamino protons, and the complex pattern of the spirocyclic framework

    • ¹³C NMR: Would display signals corresponding to the carbonyl carbon (approximately δ 155-160 ppm), the quaternary carbon of the tert-butyl group, and the various carbon atoms in the spirocyclic system

  • Mass Spectrometry:

    • Expected molecular ion peak at m/z 282

    • Fragmentation pattern likely involving loss of the tert-butyl group and cleavage of the Boc protecting group

  • Infrared Spectroscopy:

    • Characteristic absorption bands for the carbamate C=O stretch (approximately 1690-1710 cm⁻¹)

    • N-H stretching vibrations (approximately 3300-3400 cm⁻¹)

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